5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde

Description

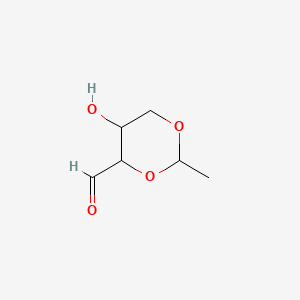

5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde is a cyclic acetal derivative containing a hydroxyl group, a methyl substituent, and a reactive aldehyde moiety.

Properties

CAS No. |

24871-55-4 |

|---|---|

Molecular Formula |

C6H10O4 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde |

InChI |

InChI=1S/C6H10O4/c1-4-9-3-5(8)6(2-7)10-4/h2,4-6,8H,3H2,1H3 |

InChI Key |

HVAFLFRNUVFTBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1OCC(C(O1)C=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the acid-catalyzed cyclization of appropriate diols with aldehydes or ketones to form the 1,3-dioxane ring. The key steps include:

- Cyclization Reaction: A diol (such as glycerol or substituted glycerols) reacts with an aldehyde (formaldehyde or substituted aldehydes) under acidic conditions to form the 1,3-dioxane ring.

- Selective Hydroxylation and Substitution: Introduction of the hydroxyl group at position 5 and methyl substitution at position 2 is achieved either by starting from substituted diols or by subsequent functional group transformations.

Specific Method from Patent WO2013035899A1

A well-documented method for preparing 5-hydroxy-1,3-dioxane derivatives, closely related to this compound, involves:

- Using a mixture of 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane as starting materials.

- Adding glycerol to the mixture.

- Heating the mixture at 40–100°C in the presence of concentrated sulfuric acid (≥90%, preferably 98%) as an acid catalyst to promote isomerization and cyclization.

- Heating duration is typically 6 hours or more to improve the isomerization rate.

- After reaction completion, the product mixture is purified by extraction, drying over anhydrous magnesium sulfate, filtration, and distillation under reduced pressure .

This method emphasizes the importance of:

- Using anhydrous solvents (e.g., dried 1,4-dioxane) to minimize water content, which inhibits isomerization.

- Controlling acid catalyst concentration to about 0.01% to 8% by mass relative to the raw material, preferably 0.2% to 5%.

- Employing pivaloyl chloride and trityl chloride for derivatization and purification steps to isolate the desired 5-hydroxy-1,3-dioxane isomer.

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting materials | Mixture of 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane | Commercially available glycerol formal mixture |

| Acid catalyst | Concentrated sulfuric acid (≥90%, preferably 98%) | 0.01% to 8% mass ratio |

| Temperature | 40–100°C | Optimal around 60–80°C |

| Heating time | ≥6 hours | Longer heating improves isomerization |

| Solvent | Dried 1,4-dioxane | Water inhibits reaction |

| Purification | Extraction, drying, filtration, distillation under reduced pressure | Use of pivaloyl chloride and trityl chloride for derivatization |

Cyclization via Diol and Aldehyde under Acidic Conditions

Another general approach involves:

- Reacting a 1,2- or 1,3-diol with an aldehyde (formaldehyde or substituted aldehydes) in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).

- The reaction proceeds via acetal formation , generating the 1,3-dioxane ring.

- Control of temperature (room temperature to moderate heating) and solvent choice (anhydrous conditions preferred) is critical to maximize yield and selectivity.

- The hydroxyl group at position 5 can be introduced directly if the starting diol contains it or by selective hydroxylation post-cyclization.

Alternative Approaches and Green Chemistry Considerations

Recent advances in multicomponent reactions and catalyst-free methods have been reported for related dioxane derivatives, highlighting:

- Regioselective and diastereoselective synthesis at room temperature without the need for metal catalysts.

- Use of multicomponent reactions involving amines, aldehydes, and diols to build complex dioxane structures efficiently.

- High atom economy and low E-factor values (0.54 to 2.22), indicating environmentally benign and sustainable processes.

- Characterization by NMR and mass spectrometry confirms the structure and purity of the products.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Temperature | Time | Yield/Purity Notes | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Acid-catalyzed isomerization (WO2013035899A1) | Mixture of 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane, glycerol | Concentrated H2SO4 (0.01–8%) | 40–100°C | ≥6 hours | High isomerization rate, purified by distillation | High selectivity, scalable | Requires anhydrous conditions |

| Cyclization of diol + aldehyde | Diol (e.g., glycerol), aldehyde | Acid catalyst (H2SO4, p-TsOH) | RT to moderate heat | Few hours | Moderate to high yield | Simple reagents, straightforward | Water sensitivity, possible side reactions |

| Catalyst-free multicomponent reaction | Amines, aldehydes, diols | No catalyst | Room temperature | Short (hours) | High regio- and diastereoselectivity | Eco-friendly, mild conditions | Limited to certain substrates |

Research Findings and Analytical Data

- Isomerization Efficiency: Heating time and acid concentration significantly influence the isomerization rate to the desired 5-hydroxy-1,3-dioxane isomer, with longer heating (>6 hours) and higher acid concentration (up to 5%) improving yield.

- Solvent Effects: Use of dried 1,4-dioxane or similar anhydrous solvents enhances reaction efficiency by minimizing water interference.

- Derivatization for Purification: Reaction with pivaloyl chloride and trityl chloride facilitates separation of unreacted starting materials and by-products, improving purity.

- Green Metrics: Multicomponent catalyst-free methods demonstrate low environmental impact with favorable E-factor and atom economy, supporting sustainable synthesis.

- Spectroscopic Confirmation: High-resolution NMR (¹H, ¹³C), mass spectrometry, and X-ray crystallography are employed to confirm the stereochemistry and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 5-hydroxy-2-methyl-1,3-dioxane-4-carboxylic acid.

Reduction: Formation of 5-hydroxy-2-methyl-1,3-dioxane-4-methanol.

Substitution: Formation of various ethers or esters depending on the substituent.

Scientific Research Applications

5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with various biomolecules, influencing their structure and function. The compound’s effects are mediated through pathways involving these molecular interactions .

Comparison with Similar Compounds

Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone)

Structural Differences :

- Plumbagin is a naphthoquinone derivative with a hydroxyl and methyl group at positions 5 and 2, respectively.

- Unlike 5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde, plumbagin lacks the dioxane ring and instead features a fused aromatic system with two ketone groups (1,4-naphthoquinone backbone).

Limitations :

(4R)-2-Phenyl-1,3-dioxane-4-carbaldehyde

Structural Similarities :

- Both compounds share the 1,3-dioxane-4-carbaldehyde core.

- The phenyl substituent in this analog replaces the hydroxyl and methyl groups in this compound, altering steric and electronic properties.

3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde

Functional Comparison :

- This pyridine-derived carbaldehyde shares a hydroxyl and methyl group but includes a hydroxymethyl substituent.

- It serves as a precursor for pyridoxal phosphate (vitamin B6 coenzyme), critical in amino acid metabolism .

Key Contrast :

- The pyridine ring introduces nitrogen-based reactivity, unlike the oxygen-rich dioxane system in this compound.

Comparative Data Table

Q & A

Q. What are the standard synthetic protocols for 5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde, and what reagents are critical for its preparation?

The compound is typically synthesized via Vilsmeier–Haack reactions or acid-catalyzed cyclization of precursor aldehydes with diols. Key reagents include phosphoryl chloride (POCl₃) for formylation and ethylene glycol for dioxane ring formation. Reaction conditions often require anhydrous environments and controlled temperatures (40–60°C) to minimize side reactions. Characterization involves HPLC purity checks (>95%) and spectroscopic validation (¹H/¹³C NMR, IR) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Core techniques include:

- ¹H NMR : Identifies aldehyde protons (δ 9.8–10.2 ppm) and hydroxyl groups (broad singlet, δ 4.5–5.5 ppm).

- IR Spectroscopy : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3200 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 174.1). Cross-referencing with PubChem or CAS databases ensures structural accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection (e.g., DMF vs. THF) and catalyst efficiency. For example, ICReDD’s reaction path search algorithms reduce experimental trial-and-error by simulating energy profiles and steric effects .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Dose-Response Analysis : Validate activity thresholds using standardized assays (e.g., IC₅₀ in enzyme inhibition).

- Metabolite Profiling : LC-MS/MS identifies degradation products that may skew results.

- Structural Analog Comparison : Cross-test with analogs (e.g., 4-hydroxy-5-methoxy-2-pyridinecarbaldehyde) to isolate substituent effects .

Q. How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic additions?

The aldehyde group’s electron-withdrawing nature activates the carbonyl for nucleophilic attack, while the dioxane ring’s chair conformation sterically shields the C4 position. Solvent polarity (e.g., acetonitrile vs. toluene) modulates reaction rates, as shown in Hammett studies .

Q. What experimental design frameworks are suitable for scaling up synthesis while maintaining yield?

Factorial Design : Optimize variables (temperature, catalyst loading, solvent ratio) via a 2³ factorial matrix. For instance, a 15% increase in yield was achieved by adjusting POCl₃ stoichiometry (1.2 equiv) and reflux time (6 hours) .

Q. How do structural modifications (e.g., methoxy vs. hydroxy substituents) alter pharmacological activity?

- Methoxy Groups : Enhance lipophilicity (logP ↑), improving blood-brain barrier penetration.

- Hydroxy Groups : Increase hydrogen-bonding potential, boosting target binding affinity (e.g., kinase inhibition). Comparative SAR studies with 5-(4-methoxyphenyl)thiophene-2-carbaldehyde highlight these trends .

Methodological Challenges

Q. What are the limitations of current purification techniques for this compound?

Q. How can researchers validate the compound’s stability under varying storage conditions?

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via TLC or UPLC.

- Light Sensitivity : Store in amber vials under nitrogen to prevent photooxidation of the aldehyde group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.